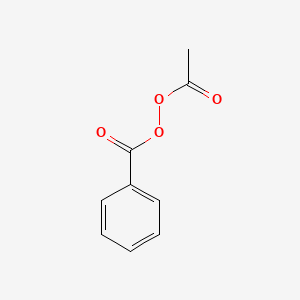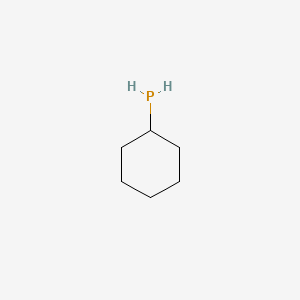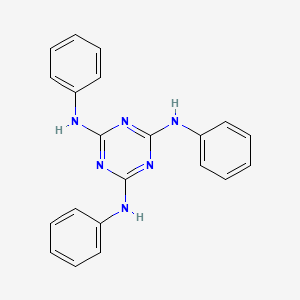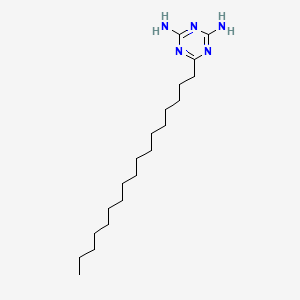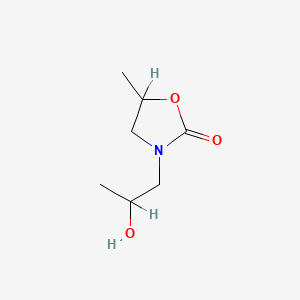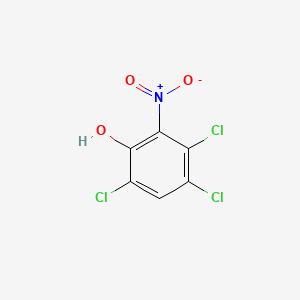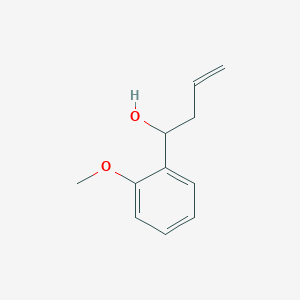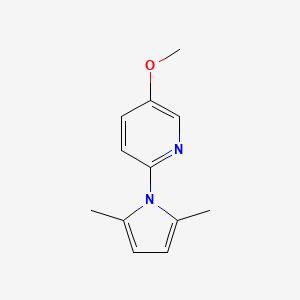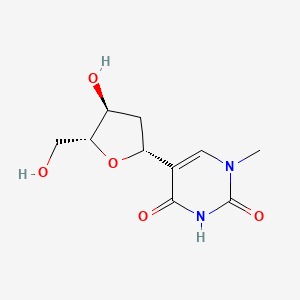
Pseudothymidine
説明
Pseudothymidine is a C-nucleoside analog of thymidine . It has a molecular formula of C10H14N2O5 and a molecular weight of 242.23 . It’s used in cell biology to synchronize the cells in S phase .
Synthesis Analysis
The phosphoramidite of pseudo-thymidine was prepared from pseudo-uridine . The triphosphate of pseudo-thymidine was synthesized from 3’-acetyl-pseudo-thymidine .Molecular Structure Analysis
The conformational properties of pseudo-thymidine, arising from the carbon–carbon bond between the sugar and the base, make it an interesting probe for the importance of conformational restraints in the active site of polymerases during primer elongation .Chemical Reactions Analysis
Pseudo-thymidine has been used as a substrate for thermostable polymerases . It has been incorporated into DNA with diminished pausing, premature termination, and infidelity . This is the first time that PCR has been performed with a C-nucleoside .Physical And Chemical Properties Analysis
Pseudothymidine has a density of 1.452±0.06 g/cm3 . It’s soluble in DMSO: ≥ 61.17 mg/mL (252.53 mM) . The pKa is 9.43±0.10 (Predicted) .科学的研究の応用
Targeted Radioiodine Therapy for Neuroblastoma Tumors : Pseudothymidine, in the form of a sodium iodide symporter (NIS) gene, has been used in targeted radioiodine therapy for neuroblastoma tumors. This approach involves systemic delivery of the NIS gene to target extrathyroidal tumors, showing significant potential for treating metastatic disease (Klutz et al., 2009).
Radiosynthesis and Biodistribution Studies : Pseudothymidine has been radiolabeled for studying its biodistribution and metabolism in normal and tumor-bearing mice. These studies explore the potential of pseudothymidine as a marker for measuring DNA synthetic rates in vivo (Grierson et al., 1995).
DNA Duplex Structure and DNA Polymerases : Research has shown that multiple sequential pseudothymidines do not perturb the structure of DNA duplexes. This finding is significant for understanding how DNA polymerases incorporate pseudothymidines and the implications for DNA sequencing and synthetic biology (Havemann et al., 2008).
Imaging Probe for Cellular Proliferation in Breast Cancer : Pseudothymidine, specifically 1-N-methyl-pseudouridine, has been investigated as an imaging probe for cellular proliferation in breast cancer. This research is in its early stages and aims to enhance the detection and understanding of cancer proliferation (Balatoni, 2005).
mRNA Stability and Translational Capacity : Incorporating pseudothymidine into mRNA has been found to enhance its stability and translational capacity. This approach reduces the immunogenicity of mRNA, making it a promising tool for gene replacement and vaccination (Karikó et al., 2008).
Antiviral Agent Activity : Pseudothymidine analogs like N-methanocarbathymidine have demonstrated potent antiherpetic activity against herpes simplex viruses. These studies highlight the metabolic pathways of pseudothymidine analogs in infected cells, offering insights into developing effective antiviral agents (Zalah et al., 2002).
作用機序
Target of Action
Pseudothymidine, also known as 5-Methyl-2’-Deoxypseudouridin, is a C-nucleoside analog of thymidine . It primarily targets several enzymes, including Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, and Thymidine kinase 2, mitochondrial . These enzymes play crucial roles in DNA synthesis and cellular growth .
Mode of Action
Pseudothymidine interacts with its targets by serving as a substrate for these enzymes . The conformational properties of Pseudothymidine, arising from the carbon-carbon bond between the sugar and the base, make it an interesting probe for the importance of conformational restraints in the active site of polymerases during primer elongation .
Biochemical Pathways
Pseudothymidine affects the pathways related to DNA synthesis. It is incorporated into DNA through steps occurring before and during DNA replication . The hypermodifications of thymidine are derived from free amino acids enzymatically installed on 5-hydroxymethyl-2’-deoxyuridine (5-hmdU) in newly replicated phage DNA via a pyrophosphorylated intermediate .
Pharmacokinetics
It is known that pseudothymidine can be incorporated into dna without disrupting the polymerase chain reaction , suggesting that it may have good bioavailability at the cellular level.
Result of Action
The incorporation of Pseudothymidine into DNA results in modified nucleotides in the DNA sequence. This modification can lead to diminished pausing, premature termination, and infidelity during DNA replication . The presence of Pseudothymidine in DNA can also affect the performance and fidelity of Taq DNA polymerase during PCR amplification .
Action Environment
The action of Pseudothymidine can be influenced by various environmental factors. For instance, the efficiency of Pseudothymidine incorporation into DNA can be affected by the conditions of the polymerase chain reaction, such as the temperature and the presence of other nucleotides
将来の方向性
特性
IUPAC Name |
5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-12-3-5(9(15)11-10(12)16)7-2-6(14)8(4-13)17-7/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDJRICBYOAHBZ-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2'-deoxypseudouridine | |
CAS RN |
65358-15-8 | |
| Record name | 5-methyl-2'-deoxypseudouridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03763 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




